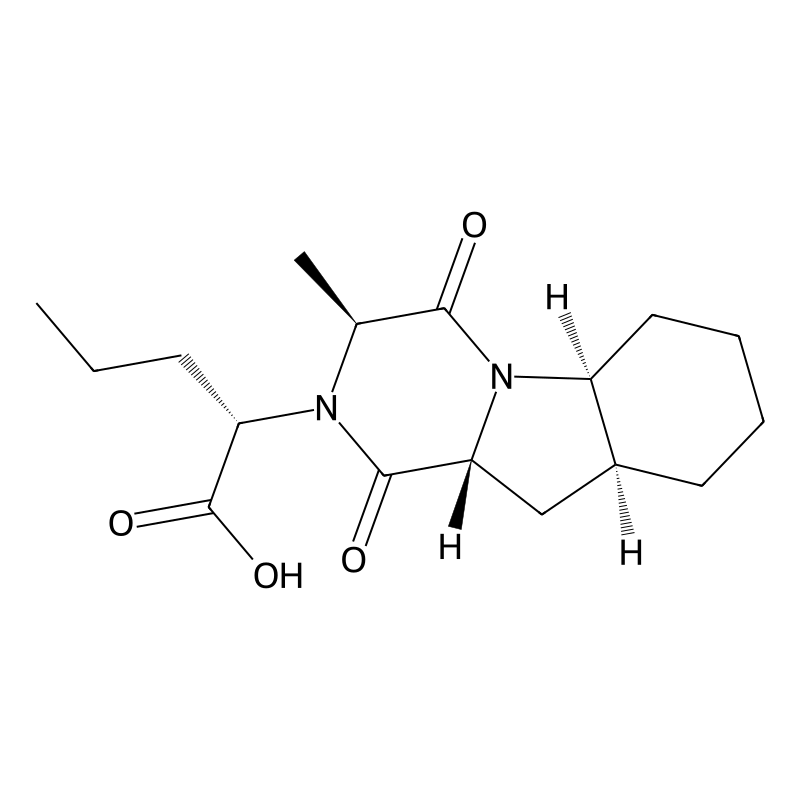Perindoprilat Lactam B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
- Perindopril is a well-established medication belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is used to treat high blood pressure and heart failure []. There is extensive research on Perindopril's effects on cardiovascular health [, ].
- Lactam refers to a specific ring structure found in some molecules. There are many lactam-containing compounds with various applications in research, but none matching "Perindoprilat Lactam B".
Perindoprilat Lactam B is a derivative of perindoprilat, which is the active metabolite of the angiotensin-converting enzyme inhibitor perindopril. The compound has the chemical formula and is recognized for its structural characteristics that contribute to its pharmacological activity. As a lactam, it features a cyclic amide structure that is common in various biologically active compounds, particularly in the context of antibiotic activity.
Perindoprilat Lactam B lacks the active pharmacological properties of Perindopril. Perindopril works by inhibiting an enzyme called angiotensin-converting enzyme (ACE), which regulates blood pressure. Perindoprilat Lactam B's structure likely prevents it from effectively binding to the ACE enzyme [].
- Hydrolysis: The compound is susceptible to hydrolysis in the presence of strong bases such as sodium hydroxide, leading to degradation products. Hydroxylamine can also facilitate degradation, indicating its reactivity under alkaline conditions .
- Formation of Derivatives: It can react with various nucleophiles to form derivatives, which may have altered biological activities or improved pharmacokinetic properties .
Perindoprilat Lactam B exhibits potent biological activity primarily through its inhibition of the angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. The biological effects include:
- Antihypertensive Effects: By inhibiting angiotensin II production, it effectively lowers blood pressure and reduces cardiovascular strain.
- Neuroprotective Properties: Some studies suggest that compounds like Perindoprilat Lactam B may also have neuroprotective effects due to their ability to modulate neuropeptide levels and reduce oxidative stress .
The synthesis of Perindoprilat Lactam B typically involves several steps:
- Starting Material: The synthesis begins with perindoprilat as the precursor.
- Cyclization Reaction: A cyclization reaction is performed to form the lactam structure. This may involve activating the carboxylic acid group followed by intramolecular nucleophilic attack by the amine group.
- Purification: The product is purified through crystallization or chromatography techniques to obtain pure Perindoprilat Lactam B.
Specific methods can vary based on desired yields and purity levels.
Perindoprilat Lactam B is primarily used in pharmaceutical applications due to its antihypertensive properties. Its applications include:
- Hypertension Treatment: As part of antihypertensive therapies, it aids in managing high blood pressure.
- Cardiovascular Health: It may be used in treatments aimed at reducing cardiovascular risks associated with hypertension.
Additionally, research into its neuroprotective effects could lead to potential applications in treating neurodegenerative diseases.
Studies on Perindoprilat Lactam B have indicated interactions with various biological systems:
- Drug Interactions: It may interact with other antihypertensives or drugs affecting renal function, necessitating careful monitoring during co-administration.
- Biochemical Pathways: Research shows that it influences pathways related to oxidative stress and inflammation, which are critical in cardiovascular health .
Perindoprilat Lactam B shares structural similarities with other β-lactam compounds and angiotensin-converting enzyme inhibitors. Key comparisons include:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Perindopril | Angiotensin Inhibitor | Antihypertensive | Prodrug converted to active metabolite |
| Enalaprilat | Angiotensin Inhibitor | Antihypertensive | Shorter half-life compared to perindoprilat |
| Lisinopril | Angiotensin Inhibitor | Antihypertensive | More hydrophilic, different pharmacokinetics |
| Captopril | Angiotensin Inhibitor | Antihypertensive | First ACE inhibitor; contains a thiol group |
Perindoprilat Lactam B's unique cyclic amide structure distinguishes it from other ACE inhibitors, potentially influencing its pharmacodynamics and interactions within biological systems.








